![molecular formula C17H11ClF3N3OS B2696064 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(3-methoxyphenyl)sulfanyl]pyrimidine CAS No. 2085690-34-0](/img/structure/B2696064.png)
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(3-methoxyphenyl)sulfanyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It contains a fluorine atom and a pyridine structure, which are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chloro group attached. The presence of these groups is thought to contribute to the unique physical and chemical properties of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 181.54 , and a density of 1.417 g/mL at 25 °C . The presence of a fluorine atom and a pyridine structure in the compound are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(3-methoxyphenyl)sulfanyl]pyrimidine serves as a key intermediate or reactant in the synthesis of diverse chemical structures. The formation and reactions of derivatives of simple pyrimidinesulphonic acids illustrate the chemical reactivity and versatility of pyrimidine derivatives in creating a wide array of chemical compounds (Brown & Hoskins, 1972). Furthermore, the synthesis of new sulfanyl pyrimidin-4(3H)-one derivatives showcases the potential for developing compounds with significant biological activities (Bassyouni & Fathalla, 2013).
Biological Activity
Compounds structurally related to this compound have been explored for their biological activities. For instance, the synthesis and evaluation of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines as acyclic nucleoside phosphonate analogues with antiviral activity demonstrate the potential for designing new therapeutic agents (Hocková et al., 2003).
Material Science and Optoelectronics
The synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines with high refractive index and small birefringence indicates the utility of pyrimidine derivatives in the development of materials with specific optical properties (Tapaswi et al., 2015). This underscores the compound's relevance in material science, particularly in the context of fabricating components for optoelectronic devices.
Antimicrobial and Anticancer Properties
The exploration of novel 5-methyl-4-thiopyrimidine derivatives for their cytotoxic activity provides insights into the potential anticancer properties of related compounds (Stolarczyk et al., 2018). Additionally, studies on the synthesis, characterization, and evaluation of the anti-ulcer activity of benzimidazole derivatives demonstrate the breadth of biomedical applications (Madala, 2017).
Safety and Hazards
Zukünftige Richtungen
The development of fluorinated organic chemicals, including TFMP derivatives, is becoming an increasingly important research topic. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . It is expected that many novel applications of TFMP will be discovered in the future .
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methoxyphenyl)sulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3OS/c1-25-11-3-2-4-12(8-11)26-14-5-6-22-16(24-14)15-13(18)7-10(9-23-15)17(19,20)21/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPOZIROXOHJSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NC(=NC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
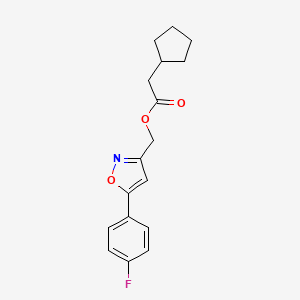
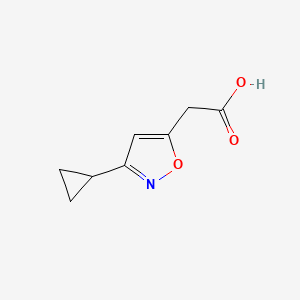
![2-Chloro-N-[1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B2695988.png)
![2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2695989.png)
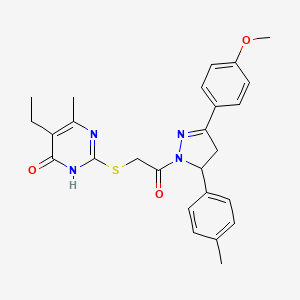
![7-Hydroxy-5-azaspiro[2.4]heptan-4-one](/img/structure/B2695993.png)
![ethyl 1-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2695994.png)
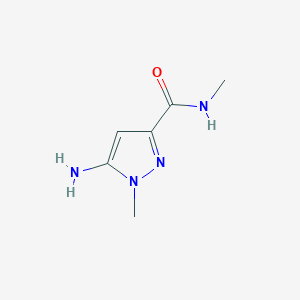

![2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile](/img/structure/B2695998.png)
![4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline;trihydrochloride](/img/structure/B2696001.png)
![2-(4-methylbenzenesulfonamido)-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide](/img/structure/B2696002.png)
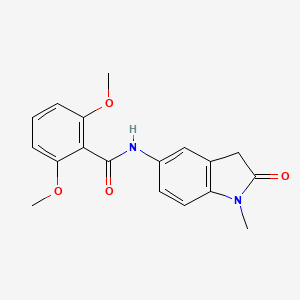
![(3Z)-3-{[(3-chloro-4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2696004.png)
